3-Hydroxy-2,2,4-trimethylpent-4-enoic acid
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Overview
Description
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a hydroxy group, a double bond, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 2,2,4-trimethylpent-4-enoic acid with a suitable oxidizing agent to introduce the hydroxy group. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,4-trimethylpent-4-enoic acid.
Reduction: Formation of 3-hydroxy-2,2,4-trimethylpentanoic acid.
Substitution: Formation of 3-chloro-2,2,4-trimethylpent-4-enoic acid or 3-amino-2,2,4-trimethylpent-4-enoic acid.
Scientific Research Applications
3-Hydroxy-2,2,4-trimethylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The double bond and carboxylic acid group also play crucial roles in the compound’s chemical behavior and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2,2,4-trimethylpentanoic acid: Lacks the double bond present in 3-Hydroxy-2,2,4-trimethylpent-4-enoic acid.
3-Chloro-2,2,4-trimethylpent-4-enoic acid: Contains a chlorine atom instead of a hydroxy group.
3-Amino-2,2,4-trimethylpent-4-enoic acid: Contains an amino group instead of a hydroxy group.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a double bond, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-hydroxy-2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O3/c1-5(2)6(9)8(3,4)7(10)11/h6,9H,1H2,2-4H3,(H,10,11) |
InChI Key |
KLJZRFMNZDGYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(C(C)(C)C(=O)O)O |
Origin of Product |
United States |
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